molecular formula C16H13N3O2 B6111802 N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide

N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide

Cat. No. B6111802
M. Wt: 279.29 g/mol
InChI Key: QSVVKOSBWDREFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. QNZ is a synthetic compound that was first synthesized in 2006 and has been shown to have a broad range of biological activities, including anti-inflammatory and anti-tumor effects.

Mechanism of Action

The mechanism of action of N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide involves the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation and immune responses. N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide inhibits the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to the accumulation of IκBα in the cytoplasm, which prevents the translocation of NF-κB to the nucleus and the subsequent activation of pro-inflammatory genes.
Biochemical and Physiological Effects:
N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the inhibition of T cell activation. N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide is its broad range of biological activities, which makes it a promising candidate for the development of therapeutics for various diseases. N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide is its poor solubility in water, which may limit its bioavailability in vivo.

Future Directions

There are several future directions for research on N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide. One direction is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another direction is the investigation of the potential therapeutic applications of N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of novel drug delivery systems for N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide may improve its bioavailability and efficacy in vivo.

Synthesis Methods

The synthesis of N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide involves the reaction of 4-aminobenzophenone with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with hydrazine hydrate to yield the final product, N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide. The overall yield of this synthesis method is approximately 60%.

Scientific Research Applications

N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and autoimmune diseases. In cancer research, N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In inflammatory diseases, N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In autoimmune diseases, N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide has been shown to inhibit the activation of T cells, which play a critical role in the pathogenesis of autoimmune diseases.

properties

IUPAC Name

N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-10(20)17-12-8-6-11(7-9-12)15-18-14-5-3-2-4-13(14)16(21)19-15/h2-9H,1H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVVKOSBWDREFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.